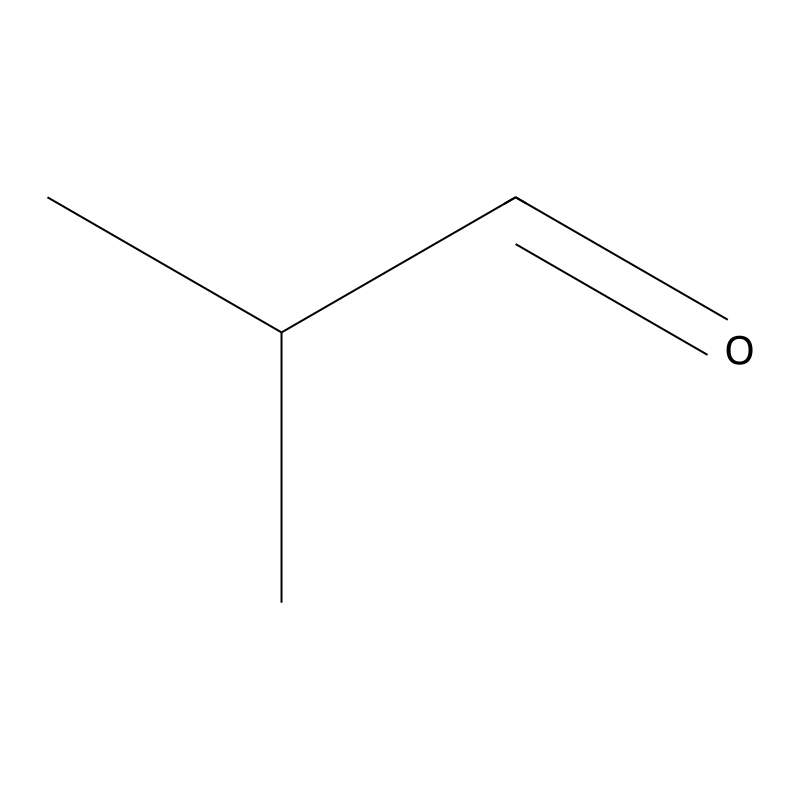

Isobutyraldehyde

C4H8O

(CH3)2CHCHO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H8O

(CH3)2CHCHO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible in ethanol, ether, carbon disulfide, acetone, benzene, toluene, and chloroform.

Slightly soluble in carbon tetrachloride

In water, 89,000 mg/l @ 25 °C.

89 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 6.7 (moderate)

miscible with alcohol, ether; soluble in water 1 ml in 125 ml

Synonyms

Canonical SMILES

Synthesis of Chemicals:

- Isobutyraldehyde serves as a precursor for the synthesis of various chemicals, including:

- Vitamins: Certain vitamins, such as vitamin B6 (pyridoxine), can be synthesized using isobutyraldehyde as a starting material [Source: US National Library of Medicine, National Institutes of Health (.gov) website ""].

- Fragrances and flavors: Isobutyraldehyde contributes to the characteristic flavors and aromas found in various products, and researchers use it to understand and develop these flavor and fragrance profiles [Source: "Common Name: ISOBUTYRALDEHYDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL" (.gov) website ""].

- Other chemicals: Researchers use isobutyraldehyde as a building block in the synthesis of various other chemicals, including specific polymers and pharmaceutical compounds [Source: "Isobutyraldehyde, 99+%, Thermo Scientific Chemicals" Thermo Fisher Scientific website ""].

Biological Studies:

- Isobutyraldehyde is used in some biological studies to:

- Investigate metabolic pathways: Researchers use isobutyraldehyde to study the pathways involved in the metabolism of certain amino acids, such as valine [Source: "Engineering the isobutanol biosynthetic pathway in Escherichia coli by comparison of three aldehyde reductase/alcohol dehydrogenase genes" National Institutes of Health (.gov) website ""].

- Understand the effects of aldehydes on biological systems: Isobutyraldehyde, as a simple aldehyde, can serve as a model compound to study the broader effects of aldehydes on cells and organisms [Source: "In Vitro Biosynthesis of Isobutyraldehyde Through the Establishment of a One-Step Self-Assembly-Based Immobilization Strategy" National Institutes of Health (.gov) website ""].

Isobutyraldehyde, chemically denoted as 2-methylpropanal, is an aldehyde with the molecular formula . It is a colorless, volatile liquid characterized by a pungent odor reminiscent of wet cereal or straw . This compound is isomeric with n-butyraldehyde and is produced primarily through the hydroformylation of propene, often as a by-product in industrial processes. Isobutyraldehyde has a boiling point of approximately 147°F (64°C) and a flash point of -40°F (-40°C), indicating its highly flammable nature .

- Hydrogenation: Converts isobutyraldehyde to isobutanol.

- Oxidation: Can yield methacrolein or methacrylic acid.

- Aldol Condensation: Two molecules of isobutyraldehyde can undergo aldol condensation to form larger carbon chains, leading to various products including 3-hydroxy-2,2,4-trimethylpentanal .

- Cannizaro Reaction: Isobutyraldehyde can undergo this reaction despite having alpha hydrogen atoms, resulting in disproportionation into alcohol and carboxylic acid .

Isobutyraldehyde exhibits biological activity as a metabolite in various organisms. It has been studied for its role in the production of isobutanol through genetically modified strains of Escherichia coli and other organisms. The metabolic pathway involves the decarboxylation of α-ketoisovalerate, derived from valine, leading to the formation of isobutyraldehyde . Additionally, it has been shown to react with enzymes such as horseradish peroxidase, where it participates in complex oxidation reactions .

The primary industrial synthesis of isobutyraldehyde involves the hydroformylation of propene using carbon monoxide and hydrogen. Other notable synthesis methods include:

- Rearrangement of Methallyl Alcohol: Catalyzed by strong mineral acids.

- Biotechnological Approaches: Utilizing genetically engineered microorganisms to convert sugars into isobutyraldehyde as part of biofuel production processes .

Isobutyraldehyde is utilized in various applications across different industries:

- Chemical Intermediates: It serves as a precursor for synthesizing other chemicals including plastics and solvents.

- Fuel Production: As a precursor to isobutanol, it plays a role in biofuel production.

- Flavoring and Fragrance: Its distinctive odor makes it useful in flavoring agents and perfumes .

Research has explored the interactions of isobutyraldehyde with various biological and chemical systems. Notably, studies have shown its reactivity with peroxidase enzymes, where it forms reactive intermediates leading to further chemical transformations . The compound also reacts vigorously with oxidizing agents and reducing agents, highlighting its potential hazards in industrial settings .

Isobutyraldehyde shares similarities with several other aldehydes. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Isobutyraldehyde | Colorless liquid; pungent odor; flammable; used as an intermediate. | |

| n-Butyraldehyde | Straight-chain aldehyde; used in synthesis of butanol and other chemicals. | |

| Propanal | Shorter chain; used as a solvent and intermediate; less complex reactivity. | |

| Acetaldehyde | Smaller aldehyde; important in organic synthesis; more reactive than isobutyraldehyde. | |

| Benzaldehyde | Aromatic aldehyde; used in flavoring and fragrance; distinct aromatic properties. |

Isobutyraldehyde's unique branched structure contributes to its specific reactivity patterns and applications compared to these similar compounds. Its role as an intermediate in both chemical manufacturing and biological processes showcases its significance in various fields .

Heterogeneous Catalysis in Hydroformylation Processes

Heterogeneous hydroformylation has emerged as a sustainable alternative to traditional homogeneous systems, addressing challenges in catalyst recovery and metal leaching. The development of zeolite-encaged rhodium catalysts (Rh@Y) represents a breakthrough, achieving a TOF of 6,567 mol C=C/mol Rh/h at 393 K during 1-hexene hydroformylation. This performance surpasses both conventional heterogeneous catalysts (<1,000 TOF) and many homogeneous counterparts.

The Rh@Y system stabilizes Rhδ+ (δ = 2.5) ions through framework oxygen interactions in faujasite zeolites, enabling:

- 100% chemoselectivity toward aldehydes across C3–C16 linear α-olefins

- Complete inhibition of hydrogenation/isomerization side reactions

- Five-cycle recyclability with <1 ppm rhodium leaching

Comparative hydroformylation performance is detailed below:

| Catalyst System | TOF (mol/mol/h) | Temperature (K) | Selectivity (%) |

|---|---|---|---|

| Rh@Y (heterogeneous) | 6,567 | 393 | >99.9 |

| Rh/CoO (single-atom) | 2,150 | 403 | 98.5 |

| Homogeneous Rh-TPP | 8,000 | 358 | 95-98 |

This table highlights how confinement effects in zeolite matrices enhance both stability and activity compared to supported single-atom or homogeneous systems.

Vanadium-Based Oxide Catalysts for Methanol-Ethanol Coupling

Vanadium oxide catalysts supported on mixed oxides (TiO2-Al2O3, TiO2-SiO2) enable direct isobutyraldehyde synthesis from methanol and ethanol with remarkable efficiency:

- TiO2-SiO2-ZrO2/V2O5 achieves 62% isobutyraldehyde yield at 623 K

- VOx/TiO2 systems show 90% alcohol conversion with 60% selectivity

- Reaction pathways involve sequential steps:

XPS analysis reveals that V4+/V5+ redox couples (78% V4+ in optimal catalysts) facilitate the critical dehydrogenation steps. The strong metal-support interaction in TiO2-based systems prevents vanadium aggregation, maintaining >80% dispersion after 100 hours.

Titanium-Modified SBA-15 Catalysts for Direct Alcohol Conversion

Ti-SBA-15 supported Cu-MgO catalysts represent a novel approach for one-step isobutyraldehyde synthesis:

These mesoporous catalysts retain structural integrity (BET surface area: 480 m²/g) while enabling 32.7% isobutyraldehyde yield at 633 K. CO2-TPD profiles confirm that MgO incorporation creates moderate basic sites (0.15-0.30 eV) critical for aldol condensation.

Rhodium vs. Cobalt Catalysts in Industrial Oxo Processes

The choice between Rh and Co catalysts involves trade-offs in activity, selectivity, and cost:

Rhodium Systems

- Advantages:

- Challenges:

Cobalt Systems

- Advantages:

- Challenges:

Recent advances in Rh@Y zeolites bridge this gap, offering Co-like stability (5 cycles, <0.1% activity loss) with Rh-level TOF. In situ XAFS confirms that Rh-O coordination (4.5±0.3) prevents sintering while allowing H2/CO activation.

The cyanobacterium Synechococcus elongatus PCC7942 has been engineered to directly convert carbon dioxide into isobutyraldehyde through photosynthetic pathways. By introducing heterologous genes encoding keto acid decarboxylase (Kivd) and modifying the native valine biosynthesis route, researchers enabled the decarboxylation of 2-ketoisovalerate to isobutyraldehyde [1]. Overexpression of ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco) enhanced carbon fixation rates, increasing isobutyraldehyde productivity to 1.1 g/L/day—a 2.3-fold improvement over baseline strains [1] [2].

Critical to this advancement was the identification of metabolic bottlenecks using isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA). This technique revealed reduced flux through pyruvate kinase (PK) in engineered strains, prompting the activation of a three-enzyme bypass pathway involving phosphoenolpyruvate carboxylase (PEPC), malate dehydrogenase (MDH), and malic enzyme (ME) [2]. Combinatorial overexpression of MDH and ME restored carbon flow, achieving 92% of theoretical maximum yield (Table 1) [2].

Table 1: Metabolic Flux Improvements in Synechococcus elongatus PCC7942

| Strain Modification | Isobutyraldehyde Productivity (g/L/day) | Carbon Yield (%) |

|---|---|---|

| Wild-type | 0.45 | 38 |

| Rubisco overexpression | 1.10 | 67 |

| PEPC-MDH-ME bypass activation | 1.32 | 92 |

The organism’s tolerance to isobutyraldehyde was leveraged through its high vapor pressure (33.7 kPa at 20°C), enabling continuous in situ product recovery via gas stripping [1]. This dual approach of pathway optimization and physico-chemical product removal sustained eight days of continuous production, outperforming algal biofuel systems by 3.8-fold in volumetric productivity [1] [2].

Escherichia coli Strain Optimization for Aldehyde Dehydrogenase Knockout

Escherichia coli has been reconfigured for isobutyraldehyde synthesis by systematically eliminating isobutyraldehyde reductase (IBR) activity. Initial efforts focused on deleting the primary reductase YqhD, which reduced isobutanol co-production from 1.45 g/L/OD₆₀₀ to 0.4 g/L/OD₆₀₀ [3]. Comprehensive genome mining identified seven additional IBR candidates: AdhP, EutG, YiaY, YjgB, BetA, FucO, and EutE [3].

Sequential deletion of these genes in strain JCL260 (ΔadhE ΔldhA Δfnr ΔfrdAB Δpta ΔpflB) shifted the isobutyraldehyde:isobutanol ratio from 1:10 to 3.75:1 (Table 2) [3]. The quintuple knockout strain (ΔyqhD ΔadhP ΔeutG ΔyjgB ΔfucO) achieved 1.5 g/L/OD₆₀₀ isobutyraldehyde with 45% theoretical yield during gas-stripping-assisted fermentation [3].

Table 2: Impact of IBR Gene Deletions on Escherichia coli Production

| Deleted Genes | Isobutyraldehyde (g/L/OD₆₀₀) | Isobutanol (g/L/OD₆₀₀) |

|---|---|---|

| None (wild-type) | 0.14 | 1.45 |

| ΔyqhD | 0.70 | 0.40 |

| ΔyqhD ΔadhP ΔeutG ΔyjgB ΔfucO | 1.50 | 0.40 |

Notably, prolonged cultivation revealed residual IBR activity, with isobutanol levels rising to 0.8 g/L/OD₆₀₀ after 72 hours, suggesting the presence of uncharacterized reductases [3]. Transcriptomic analysis implicated NADPH-dependent aldo-keto reductases as potential targets for future strain engineering.

Enzymatic Decarboxylation of α-Ketoisovalerate in Microbial Systems

The decarboxylation of α-ketoisovalerate to isobutyraldehyde is catalyzed by 2-oxo acid decarboxylases, with significant variation observed across microbial orthologs. In Saccharomyces cerevisiae, the native Aro10 enzyme exhibits a Kₘ of 12.4 mM for α-ketoisovalerate, compared to 4.8 mM for Lactococcus lactis KivD and 2.1 mM for L. lactis KdcA [5] [6]. While KdcA demonstrated superior catalytic efficiency (Vₘₐₓ/Kₘ = 0.47 mM⁻¹s⁻¹), its promiscuous activity toward pyruvate (18% of Vₘₐₓ) necessitated precise pathway control to minimize ethanol byproduct formation [5].

Regulatory mechanisms profoundly influence decarboxylase expression. In L. lactis IFPL730, isoleucine starvation upregulated KivD activity fourfold through CodY-mediated transcriptional regulation, as evidenced by the presence of a conserved CodY-box (AATTTTCAGAAA) in the kivD promoter [6]. Similarly, phenylalanine supplementation induced Aro10 expression in S. cerevisiae by 2.7-fold, while valine had no significant effect [5].

Table 3: Kinetic Parameters of 2-Oxo Acid Decarboxylases

| Enzyme | Source | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Substrate Specificity |

|---|---|---|---|---|

| Aro10 | S. cerevisiae | 12.4 | 8.2 | Branched-chain |

| KivD | L. lactis | 4.8 | 14.6 | Branched-chain |

| KdcA | L. lactis | 2.1 | 23.4 | Broad-spectrum |

These findings underscore the importance of matching decarboxylase properties with host organism physiology. The oxygen-sensitive KivD proved optimal for anaerobic Clostridium systems, while KdcA’s aerobic stability benefited Bacillus platforms [5] [6].

Gas-Stripping Techniques for In Situ Product Recovery

Gas stripping has emerged as the predominant method for isobutyraldehyde recovery due to its 94.3% volatility coefficient at 30°C. In Escherichia coli fermentations, continuous nitrogen sparging (0.5 vvm) achieved 87% product recovery, increasing final titers from 8.4 g/L to 35 g/L in five days [3]. The process parameters were optimized as follows:

Table 4: Gas-Stripping Optimization Parameters

| Parameter | Optimal Value | Recovery Efficiency (%) |

|---|---|---|

| Temperature | 30°C | 94.3 |

| Gas Flow Rate | 0.5 vvm | 87.0 |

| Sparger Pore Size | 20 μm | 91.5 |

| Condensation Temperature | -10°C | 98.7 |

Notably, Synechococcus elongatus systems required modified protocols due to oxygen evolution during photosynthesis. By integrating gas stripping with membrane-based oxygen removal, researchers maintained 85% cyanobacterial viability while achieving 78% isobutyraldehyde recovery [1] [2].

The integration of real-time mass spectrometry monitoring allowed dynamic adjustment of stripping rates, preventing cellular toxicity (IC₅₀ = 4.2 mM) while maintaining productivity above 0.8 g/L/h [3]. This closed-loop approach reduced energy consumption by 37% compared to batch stripping protocols.

The selective oxidation of isobutyraldehyde to methacrylic acid represents one of the most significant industrial applications of this aldehyde compound. This transformation is conducted using gas-phase catalytic oxidation processes that employ sophisticated heteropolyacid-based catalyst systems.

Catalyst Systems and Mechanism

The most effective catalysts for this transformation are multi-component heteropolyacid systems with the empirical formula MoaPbCucVdMeM'fOx, where M represents alkali metals (potassium, rubidium, cesium) and M' represents alkaline earth metals (magnesium, calcium) or antimony. These catalysts function through a Mars-van Krevelen mechanism involving lattice oxygen participation in the oxidation process.

The catalytic process proceeds through two primary steps: the initial abstraction of the aldehydic hydrogen from isobutyraldehyde, followed by the oxidative transformation to form methacrylic acid. Research has demonstrated that molybdenum-phosphorus-vanadium heteropolyacids exhibit superior activity due to their unique electronic structure and oxygen mobility.

Process Parameters and Optimization

Industrial methacrylic acid production from isobutyraldehyde operates under carefully optimized conditions to maximize selectivity while maintaining high conversion rates. The optimal temperature range of 270-360°C represents a balance between reaction rate and product selectivity, with industrial processes typically operating at 300-350°C. Higher temperatures favor increased conversion but lead to reduced selectivity due to overoxidation reactions.

The oxygen-to-isobutyraldehyde molar ratio significantly influences both conversion and selectivity. Industrial practice employs ratios of 1.5-2.4:1, which provides sufficient oxygen for the oxidation while minimizing the formation of carbon oxides. Steam addition (10-30 volume percent) serves multiple functions: it moderates the reaction temperature, facilitates heat removal, and helps maintain catalyst activity by preventing coke formation.

Kinetics and Reaction Engineering

Kinetic studies have revealed that the oxidation follows complex pathways involving multiple intermediates. The reaction rate constants demonstrate that isobutyraldehyde oxidation is significantly slower than the subsequent oxidation of the intermediate products, making it the rate-determining step. This characteristic is advantageous for selectivity control, as it allows for optimization of reaction conditions to favor methacrylic acid formation over complete oxidation.

The activation energy for isobutyraldehyde oxidation (approximately 85 kilojoules per mole) is higher than that for methacrolein oxidation, resulting in temperature-dependent selectivity patterns. Lower temperatures favor methacrylic acid formation, while higher temperatures promote overoxidation to carbon oxides and acetic acid.

Industrial Implementation

Commercial methacrylic acid production from isobutyraldehyde utilizes fixed-bed reactor systems with precise temperature control and gas distribution. The process achieves conversions of 90-95% with selectivities to methacrylic acid of 70-75% under optimized conditions. Product recovery involves absorption in water followed by distillation, with unreacted isobutyraldehyde being recycled to the reactor system.

Recent advances in catalyst formulation have focused on improving selectivity through the incorporation of antimony and cesium promoters, which enhance the stability of the active sites and reduce overoxidation pathways. These improvements have enabled the development of more efficient industrial processes with reduced byproduct formation.

Isobutanol Production Through Catalytic Hydrogenation

The catalytic hydrogenation of isobutyraldehyde to isobutanol represents a fundamental transformation in chemical manufacturing, providing access to an important industrial alcohol with applications in solvents, coatings, and fuel additives.

Catalyst Design and Performance

Multiple catalyst systems demonstrate effectiveness for isobutyraldehyde hydrogenation, with nickel-based catalysts showing particularly promising performance. Research has established that nickel supported on mixed metal oxide carriers exhibits superior activity and selectivity compared to conventional alumina-supported systems. The optimal catalyst composition, designated as 60Ni/MgAlO, achieves conversions exceeding 90% with selectivities to isobutanol of 95-98% under mild reaction conditions.

The enhanced performance of mixed oxide supports results from their ability to provide an optimal balance of surface acidity and basicity. This balance influences the adsorption characteristics of both isobutyraldehyde and the resulting isobutanol product, thereby affecting the overall selectivity of the hydrogenation process. The surface properties can be fine-tuned through the magnesium-to-aluminum ratio in the support material.

Reaction Conditions and Optimization

Isobutyraldehyde hydrogenation operates effectively under moderate conditions, with temperatures ranging from 80-120°C and pressures of 20-50 bar for nickel-based catalysts. These mild conditions offer significant advantages in terms of energy consumption and equipment requirements compared to higher-temperature processes.

The reaction mechanism proceeds through the adsorption of isobutyraldehyde on the catalyst surface, followed by the sequential addition of hydrogen atoms to the carbonyl group. The stereochemistry of isobutyraldehyde, with its branched structure, influences the adsorption geometry and consequently affects the reaction kinetics.

Alternative Catalyst Systems

Ruthenium-based catalysts demonstrate exceptional performance for aldehyde hydrogenation, achieving near-quantitative conversions with selectivities exceeding 95%. However, the higher cost of ruthenium limits its application to specialized processes requiring exceptional selectivity or mild reaction conditions.

Copper-based catalysts, particularly Cu/ZnO/Al2O3 systems, offer an alternative approach with good activity under moderate conditions. These catalysts operate effectively at temperatures of 200-250°C and achieve conversions of 95-99% with selectivities of 90-95%. The higher operating temperature requirement is offset by the lower cost and good stability of copper-based systems.

Biotechnological Approaches

Recent developments in biotechnological isobutanol production have explored the use of engineered microorganisms for the direct conversion of isobutyraldehyde. Recombinant Escherichia coli strains expressing alcohol dehydrogenase enzymes achieve conversions of up to 91% with yields of 560 milligrams per liter from 600 milligrams per liter of isobutyraldehyde feedstock. This approach offers advantages in terms of mild reaction conditions and high selectivity, although scalability remains a challenge for industrial implementation.

Process Integration and Economics

Industrial isobutanol production from isobutyraldehyde benefits from process integration with upstream aldehyde production and downstream alcohol utilization. The moderate reaction conditions enable the use of standard chemical equipment, reducing capital costs compared to high-pressure hydrogenation processes. Product separation is typically achieved through distillation, taking advantage of the significant boiling point difference between isobutyraldehyde (63°C) and isobutanol (108°C).

Role in Polymer Precursor Synthesis (Hydroxypivaldehyde Derivatives)

Isobutyraldehyde serves as a crucial starting material for the synthesis of hydroxypivaldehyde derivatives, which function as important polymer precursors in the production of specialized resins and coatings.

Cross-Aldol Condensation Chemistry

The formation of hydroxypivaldehyde from isobutyraldehyde and formaldehyde proceeds through a cross-aldol condensation reaction that represents a fundamental carbon-carbon bond forming process. This reaction requires careful control of reaction conditions to achieve high selectivity, as competing reactions such as the Cannizzaro reaction and Tishchenko reaction can reduce the yield of the desired product.

The mechanism involves the formation of an enolate ion from isobutyraldehyde under basic conditions, followed by nucleophilic attack on the carbonyl carbon of formaldehyde. The resulting aldol adduct undergoes protonation to yield hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal). The presence of the tertiary carbon center adjacent to the aldehyde group provides steric hindrance that influences both the reaction kinetics and product distribution.

Catalyst Systems and Process Development

Traditional catalyst systems for hydroxypivaldehyde synthesis employ tertiary amines such as triethylamine or trimethylamine as homogeneous base catalysts. However, these systems present challenges in terms of catalyst separation and potential contamination of the product stream with amine salts formed through side reactions.

Phase transfer catalysis has emerged as an effective alternative approach, with polymer-supported polyethylene glycol (PEG 600-PS) demonstrating exceptional performance. This catalyst system enables the reaction to proceed in a two-phase system where isobutyraldehyde forms the organic phase and formaldehyde is present in the aqueous phase. The phase transfer catalyst facilitates the contact between the reactants while enabling easy separation of the catalyst for reuse.

Under optimized conditions using PEG 600-PS catalyst, isobutyraldehyde conversions exceeding 96% with selectivities greater than 98% to hydroxypivaldehyde can be achieved at 40°C within 2 hours. The catalyst demonstrates excellent stability and can be reused five times without significant loss of activity.

Process Intensification and Continuous Operation

Continuous flow processes for hydroxypivaldehyde synthesis offer advantages in terms of precise control of reaction conditions and improved safety due to the reduced inventory of reactive materials. Flow reactor studies have demonstrated stable operation for 6 hours with consistent conversion and selectivity, confirming the viability of continuous production.

Ion exchange resins provide another approach to heterogeneous catalysis for this transformation. Amberlyst A21, a strongly basic anion exchange resin, achieves formaldehyde conversions of 88.9% with selectivities of 94.9% to hydroxypivaldehyde under appropriate reaction conditions. The solid catalyst facilitates easy separation and product purification while minimizing contamination issues.

Downstream Applications and Polymer Chemistry

Hydroxypivaldehyde serves as a precursor to neopentyl glycol through catalytic hydrogenation, representing a key intermediate in the production of polyester resins and specialized coatings. The unique structure of hydroxypivaldehyde, with its quaternary carbon center, imparts specific properties to the resulting polymer materials, including enhanced thermal stability and resistance to hydrolysis.

The polymer applications of hydroxypivaldehyde derivatives extend to the synthesis of alkyd resins, polyurethanes, and specialized plasticizers. These materials find applications in automotive coatings, architectural paints, and high-performance adhesives where durability and chemical resistance are critical requirements.

Pharmaceutical Intermediate Synthesis via Reductive Amination

Reductive amination of isobutyraldehyde represents a versatile synthetic methodology for the preparation of pharmaceutical intermediates and active compounds. This transformation enables the formation of carbon-nitrogen bonds under mild conditions while providing access to diverse amine structures.

Mechanistic Foundations

The reductive amination process proceeds through a two-step mechanism involving initial imine formation followed by reduction to the corresponding amine. When isobutyraldehyde reacts with primary or secondary amines, the initial nucleophilic addition forms a carbinolamine intermediate that undergoes dehydration to generate an imine or iminium ion. The subsequent reduction step employs mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to selectively reduce the carbon-nitrogen double bond while leaving the aldehyde unreduced.

The selectivity of this process stems from the different reduction potentials of aldehydes and imines under the reaction conditions. Sodium cyanoborohydride, in particular, demonstrates excellent selectivity for imine reduction at pH 6-8, while showing minimal reactivity toward aldehydes under these conditions.

Substrate Scope and Functional Group Tolerance

Isobutyraldehyde demonstrates excellent compatibility with a wide range of amine partners in reductive amination reactions. Primary aliphatic amines react efficiently to produce secondary amines with yields typically ranging from 80-99%. The branched structure of isobutyraldehyde provides steric differentiation that can influence the stereochemical outcome of reactions with chiral amine partners.

Secondary amines also participate effectively in reductive amination with isobutyraldehyde, leading to tertiary amine products. These transformations proceed under similar mild conditions but may require longer reaction times due to the increased steric hindrance around the nitrogen center.

Aromatic amines present additional considerations due to their reduced nucleophilicity compared to aliphatic amines. However, electron-rich aromatic amines still react efficiently with isobutyraldehyde under optimized conditions, typically requiring slightly elevated temperatures or extended reaction times.

Pharmaceutical Applications

The pharmaceutical industry extensively utilizes reductive amination for the synthesis of drug candidates and active pharmaceutical ingredients. Isobutyraldehyde serves as a valuable building block for introducing branched alkyl groups into pharmaceutical molecules, which can influence their pharmacokinetic properties and metabolic stability.

Recent applications include the synthesis of compounds containing branched amine side chains that exhibit improved oral bioavailability compared to their linear counterparts. The metabolic stability imparted by the branched structure can reduce the rate of enzymatic degradation, leading to extended half-lives and improved therapeutic efficacy.

Biocatalytic Approaches

Enzymatic reductive amination has emerged as an attractive alternative to chemical methods, offering advantages in terms of selectivity and environmental sustainability. Imine reductases (IREDs) and reductive aminases (RedAms) demonstrate excellent activity for the conversion of isobutyraldehyde and amine partners to the corresponding secondary amines.

Aspergillus oryzae reductive aminase achieves near-quantitative conversions when provided with isobutyraldehyde and small amine partners under mild aqueous conditions. The enzyme tolerates a range of amine substrates and demonstrates exceptional selectivity, producing single enantiomers when working with prochiral substrates.

Process Development and Scale-Up

Industrial implementation of reductive amination processes requires consideration of reaction engineering factors including mixing, heat transfer, and product isolation. The mild reaction conditions typically employed (ambient temperature to 50°C) facilitate the use of standard chemical equipment and minimize energy requirements.

Product isolation generally involves aqueous workup followed by extraction or distillation, depending on the specific properties of the amine product. The absence of harsh reagents or extreme conditions simplifies waste treatment and reduces environmental impact compared to alternative synthetic approaches.

| Parameter | Optimal Range | Industrial Practice |

|---|---|---|

| Temperature (°C) | 270-360 | 300-350 |

| Pressure (atm) | 1-5 | 1-2 |

| Contact Time (s) | 3-10 | 3.6 |

| Molar Ratio O2:Isobutyraldehyde | 1-5 | 2.4 |

| Conversion (%) | 85-95 | 90-95 |

| Selectivity to Methacrylic Acid (%) | 60-80 | 70-75 |

| Steam Content (%) | 10-30 | 15-20 |

| Catalyst Type | Mo-P-Cu-V-M-M'-O | Heteropolyacid-based |

| Catalyst Type | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Ni/Al2O3 | 80-120 | 20-50 | 85-95 | 88-93 |

| Ni/MgAlO | 80-120 | 20-50 | 90-98 | 95-98 |

| Ni/MgO | 80-120 | 20-50 | 75-85 | 80-85 |

| Cu/ZnO/Al2O3 | 200-250 | 20-80 | 95-99 | 90-95 |

| Pd/SiO2 | 25-80 | 1-10 | 80-90 | 85-92 |

| Ru/Al2O3 | 80-150 | 10-50 | 90-99 | 95-99 |

| Synthesis Route | Catalyst | Temperature (°C) | IBA Conversion (%) | HPA Selectivity (%) |

|---|---|---|---|---|

| Cross-aldol condensation | Trialkylamine | 20-100 | 70-90 | 85-95 |

| Phase transfer catalysis | PEG 600-PS | 40 | >96 | >98 |

| Heterogeneous base catalysis | Na/K2CO3 | 60-80 | 80-95 | 90-95 |

| Continuous flow process | Basic resin | 80 | 85-92 | 92-96 |

| Ion exchange resin | Amberlyst A21 | 80 | 88.9 | 94.9 |

| Substrate Class | Primary Amine Compatibility | Secondary Amine Compatibility | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Aromatic aldehydes | Excellent | Good | 70-95 | 2-6 |

| Aliphatic aldehydes | Excellent | Excellent | 80-99 | 1-4 |

| Cyclic ketones | Good | Excellent | 75-90 | 3-8 |

| Branched aldehydes | Good | Moderate | 60-85 | 4-12 |

| Heterocyclic aldehydes | Moderate | Good | 65-88 | 6-24 |

Physical Description

Liquid

Clear liquid with pungent odor; [Hawley] Colorless liquid; [MSDSonline]

COLOURLESS LIQUID WITH PUNGENT ODOUR.

colourless, mobile liquid with a sharp, pungent odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

64 °C @ 760 mm Hg

Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid.

63.00 °C. @ 760.00 mm Hg

63-64 °C

Flash Point

-25 °C

LESS THAN 20 °F (OPEN CUP)

-10.6 °C (Open cup)

-40 °F (closed cup)

-24 °C c.c.

Heavy Atom Count

Taste

Vapor Density

2.48 (AIR= 1)

Relative vapor density (air = 1): 2.5

Density

0.7938 @ 20 °C/4 °C

0.8 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.2

0.783-0.788

LogP

Odor

Pungent odo

Odor Threshold

Odor Threshold High: 0.3 [mmHg]

[ICSC] Odor threshold (recognition) from CHEMINFO

Melting Point

-65.9 °C

-65 °C

UNII

Related CAS

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (98.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

173.0 [mmHg]

173 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 15.3

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Pipazetate

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Mfr by oxo process from propylene, carbon monoxide, and hydrogen @ 130-160 °C and 1500-3000 psi in presence of cobalt catalyst: Roelen, US patent 2,327,066 (1943); also prepd by air oxidn of isobutyl alcohol: Fossek, Monatsh 2, 614 (1881); Lipp, Ann 205, 2 (1880).

BY OXIDATION OF ISOBUTYL ALCOHOL WITH POTASSIUM DICHROMATE & CONCENTRATED SULFURIC ACID. COTTET ET AL, BULL SOC CHIM FR, 12, 4499, 1967.

Propylene + synthesis gas (hydroformylation; coproduced with n-butyraldehyde)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Petrochemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Paint and Coating Manufacturing

Propanal, 2-methyl-: ACTIVE

FEMA NUMBER 2220

ISOBUTYRALDEHYDE & ITS COGENERS OCCUR IN A WIDE VARIETY OF FEEDSTUFFS, WHERE THEY MAY SERVE AS INDICATORS FOR THE AVAILABILITY OF THE INDISPENSABLE AMINO ACIDS VALINE, LEUCINE, & ISOLEUCINE.

Analytic Laboratory Methods

NIOSH Method 2539. Analyte: Isobutyraldehyde. Matrix: Air. Procedure: Gas chromatography, flame ionization detector and gas chromatography/mass spectrometry. For isobutyraldehyde this method has an estimated detection limit of 2 ug aldehyde/sample. The precision/RSD and the recovery are not determined. Applicability: This is a screening technique to determine the presence of aldehydes and should not be used for quantitation. Interferences: High boiling naphtha mixtures, such as kerosene and mineral spints may have components with retention times similar to the oxazolidines and may be interferences in the gas chromatographic analysis.

Analysis of the volatile constituents of food by headspace gas chromatography/mass spectrometry with reversal of the carrier gas flow during sampling.

The use of headspace gas chromatography fourier-transfrom-infrared spectrometry for the monitoring of volatiles in commercial brand coffees.

For more Analytic Laboratory Methods (Complete) data for ISOBUTYRALDEHYDE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

RIFM fragrance ingredient safety assessment, isobutyraldehyde, CAS Registry Number 78-84-2

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, M Kumar, A Lapczynski, M Lavelle, I Lee, D C Liebler, H Moustakas, M Na, T M Penning, G Ritacco, J Romine, N Sadekar, T W Schultz, D Selechnik, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y TokuraPMID: 33652106 DOI: 10.1016/j.fct.2021.112094

Abstract

Release of formaldehyde and other organic compounds from nitrogen fertilizers

Tunga Salthammer, Jan GunscheraPMID: 32822931 DOI: 10.1016/j.chemosphere.2020.127913

Abstract

In addition to nitrogen, carbonyl compounds such as formaldehyde, acetaldehyde, isobutyraldehyde and crotonaldehyde can be released from slow release fertilizers based on urea-aldehyde by hydrolytic or biotic processes. A possible relevance of such releases in the practical application of corresponding products was investigated in laboratory experiments. In the first part, emissions of organic compounds from the pure products were determined in desiccators under static conditions in dry and water-saturated air as well as during direct contact with water. Significant emissions of isobutyraldehyde were found for products containing isobutylidene diurea. Several formulations emitted acetaldehyde and formaldehyde, especially in the case of higher air humidity and when solved in water. However, crotonaldehyde was not detected in the desiccator air. Other organic components such as herbicides or their degradation products and nitrification inhibitors were released from fertilizers containing these compounds. In further experiments, sticks and granules were applied into potting soil and the release of organic compounds in emission chambers was examined under dynamic conditions. No substances that could be directly attributed to the fertilizers were detected in these experiments. However, relevant emission rates of formaldehyde were observed for the spray fertilizers containing urea-formaldehyde after application to tomato plants. The possible contribution of these emissions to atmospheric formaldehyde concentrations is discussed. Finally, the formaldehyde concentrations in a greenhouse for private use are estimated. It is likely that immediately after spray application of a urea-formaldehyde fertilizer increased formaldehyde concentrations in the breathing air of the greenhouse occur.Kinetic and product studies of Cl atoms reactions with a series of branched Ketones

Yangang Ren, Jinhe Wang, Benoit Grosselin, Véronique Daële, Abdelwahid MelloukiPMID: 30195685 DOI: 10.1016/j.jes.2018.03.036

Abstract

The rate constants for the Cl atom reaction with three branched ketones have been measured at 298±2K and 760Torr using the relative rate method in the absence of NO. The rate constants values obtained (in units of 10cm

/(molecule·sec)) are: k

=1.07±0.26, k

=1.21±0.26, and k

=1.35±0.27. Combining the chemical kinetic data obtained by this study with those reported for other ketones, a revised Structure Activity Relationship (SAR) parameter and R group reactivity (k

) of R(O)R' and CHx (x=1, 2, 3) group reactivity (k

) toward Cl atoms were proposed. In addition, the products from the three reactions in the presence of NO were also identified and quantified by using PTR-ToF-MS and GC-FID, and the yields of the identified products are: acetone (39%±8%)+ethanal (78%±12%), 2-butanone (22%±2%)+ethanal (75%±10%)+propanal (14%±1%) and acetone (26%±3%)+2-methylpropanal (24%±2%), for Cl atoms reaction with 2-methyl-3-pentanone, 3-methyl-2-pentanone and 4-methyl-2-pentanone, respectively. Based on the obtained results, the reaction mechanisms of Cl atoms with these three ketones are proposed.

On the Synthesis of Chocolate Flavonoids (Propanols, Butanals) in the Interstellar Medium

Matthew J Abplanalp, Sándor Góbi, Alexandre Bergantini, Andrew M Turner, Ralf I KaiserPMID: 29356279 DOI: 10.1002/cphc.201701350

Abstract

Complex organic molecules are ubiquitous in star- and planet-forming regions as well as on comets such as on 67P/Churyumov-Gerasimenko, but their origins have remained largely unexplained until now. Here, we report the first laboratory detection of distinct CH

O (propanol, methyl ethyl ether) and C

H

O (n-butanal, i-butanal) isomers formed within interstellar analog ices through interaction with ionizing radiation. This study reveals that complex organics with propyl (C

H

) and butyl (C

H

) groups can be synthesized easily in deep space and may act as key evolutionary tracers of a cosmic ray driven non-equilibrium chemistry in low temperature interstellar ices at 10 K. These processes are of vital importance in initiating a chain of chemical reactions leading to complex organics-some of which are responsible for the flavors of chocolate-not only in the interstellar medium, but also on comet 67P/Churyumov-Gerasimenko.

Diastereomer Interconversion via Enolization: A Case Study

Andrea Renzetti, Antonello Di Crescenzo, Feilin Nie, Andrew D Bond, Stéphane Gérard, Janos Sapi, Antonella Fontana, Claudio VillaniPMID: 26340477 DOI: 10.1002/chir.22503

Abstract

The three-component reaction of indole, isobutyraldehyde, and methyl acetoacetate affords methyl 2-(acetyl)-3-(1H-indol-3-yl)-4-methylpentanoate as a single diastereomer. To investigate the origin of the observed diastereoselectivity, the thermodynamics and kinetics of interconversion of diastereomers 1 and 2 in solution were studied by a combination of (1)H nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry, and deuteration experiments. The results indicate that interconversion is both acid- and base-catalyzed, and that the alpha carbon is the only stereolabile center in the molecule. The evidence points to an enolization mechanism for the interconversion process. The selective precipitation of 1 in the presence of the equilibrium 1⇆2 eventually results in the exclusive formation of 1 (crystallization-induced asymmetric transformation).Optimisation and validation of a HS-SPME-GC-IT/MS method for analysis of carbonyl volatile compounds as biomarkers in human urine: Application in a pilot study to discriminate individuals with smoking habits

Isabel Calejo, Nathalie Moreira, Ana Margarida Araújo, Márcia Carvalho, Maria de Lourdes Bastos, Paula Guedes de PinhoPMID: 26653476 DOI: 10.1016/j.talanta.2015.09.070

Abstract

A new and simple analytical approach consisting of an automated headspace solid-phase microextraction (HS-SPME) sampler coupled to gas chromatography-ion trap/mass spectrometry detection (GC-IT/MS) with a prior derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) was developed to detect volatile carbonyl metabolites with low molecular weights in human urine. A central composite design (CCD) was used to optimise the PFBHA concentration and extraction conditions that affect the efficiency of the SPME procedure. With a sample volume of 1 mL, optimal conditions were achieved by adding 300 mg/L of PFBHA and allowing the sample to equilibrate for 6 min at 62°C and then extracting the samples for 51 min at the same temperature, using a divinylbenzene/polydimethylsiloxane (DVB/PDMS) fibre. The method allowed the simultaneous identification and quantification of 44 carbonyl compounds consisting of aldehydes, dialdehydes, heterocyclic aldehydes and ketones. The method was validated with regards to the linearity, inter- and intra-day precision and accuracy. The detection limits ranged from 0.009 to 0.942 ng/mL, except for 4-hydroxy-2-nonenal (15 ng/mL), and the quantification limits varied from 0.029 to 1.66 ng/mL, except for butanal (2.78 ng/mL), 2-butanone (2.67 ng/mL), 4-heptanone (3.14 ng/mL) and 4-hydroxy-2-nonenal (50.0 ng/mL). The method accuracy was satisfactory, with recoveries ranging from 90 to 107%. The proof of applicability of the methodology was performed in a pilot target analysis of urine samples obtained from 18 healthy smokers and 18 healthy non-smokers (control group). Chemometric supervised analysis was performed using the volatile patterns acquired for these samples and clearly showed the potential of the volatile carbonyl profiles to discriminate urine from smoker and non-smoker subjects. 5-Methyl-2-furfural (p<0.0001), 2-methylpropanal, nonanal and 2-methylbutanal (p<0.05) were identified as potentially useful biomarkers to identify smoking habits.Combinatorial application of two aldehyde oxidoreductases on isobutanol production in the presence of furfural

Hyung-Min Seo, Jong-Min Jeon, Ju Hee Lee, Hun-Suk Song, Han-Byul Joo, Sung-Hee Park, Kwon-Young Choi, Yong Hyun Kim, Kyungmoon Park, Jungoh Ahn, Hongweon Lee, Yung-Hun YangPMID: 26660478 DOI: 10.1007/s10295-015-1718-2

Abstract

Furfural is a toxic by-product formulated from pretreatment processes of lignocellulosic biomass. In order to utilize the lignocellulosic biomass on isobutanol production, inhibitory effect of the furfural on isobutanol production was investigated and combinatorial application of two oxidoreductases, FucO and YqhD, was suggested as an alternative strategy. Furfural decreased cell growth and isobutanol production when only YqhD or FucO was employed as an isobutyraldehyde oxidoreductase. However, combinatorial overexpression of FucO and YqhD could overcome the inhibitory effect of furfural giving higher isobutanol production by 110% compared with overexpression of YqhD. The combinatorial oxidoreductases increased furfural detoxification rate 2.1-fold and also accelerated glucose consumption 1.4-fold. When it compares to another known system increasing furfural tolerance, membrane-bound transhydrogenase (pntAB), the combinatorial aldehyde oxidoreductases were better on cell growth and production. Thus, to control oxidoreductases is important to produce isobutanol using furfural-containing biomass and the combinatorial overexpression of FucO and YqhD can be an alternative strategy.Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions

C Gabriela Avila-Ortiz, Lenin Díaz-Corona, Erika Jiménez-González, Eusebio JuaristiPMID: 28796165 DOI: 10.3390/molecules22081328

Abstract

The application of six novel α,β-dipeptides as chiral organocatalysts in the asymmetric Michael addition reaction between enolizable aldehydes and-arylmaleimides or nitroolefins is described. With

-arylmaleimides as substrates, the best results were achieved with dipeptide

as a catalyst in the presence of aq. NaOH. Whereas dipeptides

and

in conjunction with 4-dimethylaminopyridine (DMAP) and thiourea as a hydrogen bond donor proved to be highly efficient organocatalytic systems in the enantioselective reaction between isobutyraldehyde and various nitroolefins.

Isotopically nonstationary

Lara J Jazmin, Yao Xu, Yi Ern Cheah, Adeola O Adebiyi, Carl Hirschie Johnson, Jamey D YoungPMID: 28479191 DOI: 10.1016/j.ymben.2017.05.001

Abstract

We applied isotopically nonstationaryC metabolic flux analysis (INST-MFA) to compare the pathway fluxes of wild-type (WT) Synechococcus elongatus PCC 7942 to an engineered strain (SA590) that produces isobutyraldehyde (IBA). The flux maps revealed a potential bottleneck at the pyruvate kinase (PK) reaction step that was associated with diversion of flux into a three-step PK bypass pathway involving the enzymes PEP carboxylase (PEPC), malate dehydrogenase (MDH), and malic enzyme (ME). Overexpression of pk in SA590 led to a significant improvement in IBA specific productivity. Single-gene overexpression of the three enzymes in the proposed PK bypass pathway also led to improvements in IBA production, although to a lesser extent than pk overexpression. Combinatorial overexpression of two of the three genes in the proposed PK bypass pathway (mdh and me) led to improvements in specific productivity that were similar to those achieved by single-gene pk overexpression. Our work demonstrates how

C flux analysis can be used to identify potential metabolic bottlenecks and novel metabolic routes, and how these findings can guide rational metabolic engineering of cyanobacteria for increased production of desired molecules.

Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity

Chen Chen, Wenya Zhou, Haiyan Yu, Jiajie Yuan, Huaixiang TianPMID: 32961821 DOI: 10.3390/molecules25184308